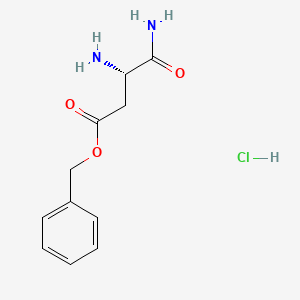

H-Asp(obzl)-NH2 hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

H-Asp(obzl)-NH2 hcl, also known as this compound, is a useful research compound. Its molecular formula is C11H15ClN2O3 and its molecular weight is 222,24*36,45 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

H-Asp(OBzl)-NH2 HCl, also known as L-aspartic acid 4-benzyl ester amide hydrochloride, is a derivative of aspartic acid that exhibits significant biological activity, particularly in the fields of peptide synthesis and medicinal chemistry. This article explores its biological properties, applications, and relevant research findings.

- Molecular Formula : C11H14ClN O4

- Molecular Weight : 249.69 g/mol

- CAS Number : 2177-63-1

The compound features a benzyl ester group that serves as a protective group for the carboxylic acid functionality of aspartic acid. This structural characteristic is crucial for its role in solid-phase peptide synthesis (SPPS), allowing selective coupling with other amino acids while maintaining the integrity of the side chain.

Biological Activity

This compound is primarily utilized in peptide synthesis due to its ability to form stable linkages with various amino acids. The biological activity of this compound can be categorized into several key areas:

- Peptide Synthesis : The protected carboxyl group enables the formation of peptides that can interact with specific biological targets, including enzymes and receptors. This selective reactivity is essential for creating functional peptides used in therapeutic applications .

- Enzyme Interaction : Research indicates that derivatives of H-Asp(OBzl)-NH2 can act as enzyme inhibitors. For example, studies have shown that certain peptides synthesized from H-Asp(OBzl)-NH2 exhibit inhibitory effects on specific enzymes, providing insights into their mechanisms of action and potential therapeutic uses .

- Therapeutic Applications : The compound's derivatives are being explored for their roles in drug development, particularly in designing inhibitors for diseases where enzyme activity plays a critical role. The ability to modify the benzyl group allows for the introduction of various functionalities that can enhance biological activity .

Study 1: Enzyme Inhibition

A study published in the Journal of Organic Chemistry investigated the inhibitory effects of peptides derived from H-Asp(OBzl)-NH2 on proteolytic enzymes. The results demonstrated a significant reduction in enzyme activity, suggesting potential applications in treating conditions related to excessive protease activity.

Study 2: Peptide Bond Cleavage

Another research article focused on the kinetics of peptide bond cleavage involving H-Asp(OBzl)-NH2 derivatives. The study highlighted how variations in pH influenced the stability and reactivity of these peptides, offering valuable insights into their behavior under physiological conditions .

Comparative Analysis

The following table summarizes key characteristics and differences between this compound and related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| H-Asp(OBzl)-OH | 2177-63-1 | Precursor for peptide synthesis; protected carboxyl group |

| H-Asp(OBzl)-NH2 | 2177-63-1 | Amino group instead of hydroxyl; used for enzyme interactions |

| Aspartame | 22839-47-0 | Methyl ester derivative; sweetening properties |

Propiedades

IUPAC Name |

benzyl (3S)-3,4-diamino-4-oxobutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3.ClH/c12-9(11(13)15)6-10(14)16-7-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H2,13,15);1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBSUQZEDYTKDV-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.